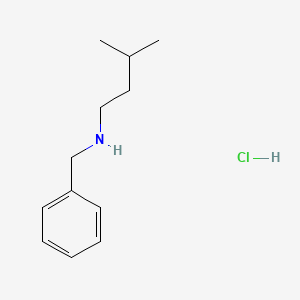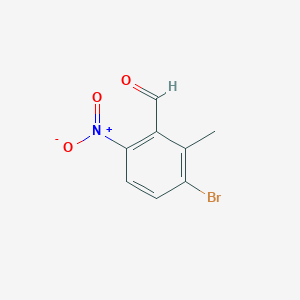![molecular formula C8H8N2O2 B6266005 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid CAS No. 1367948-67-1](/img/no-structure.png)
5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H,6H,7H-Cyclopenta[b]pyrazine-6-carboxylic acid (CPPCA) is an organic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. CPPCA is an important intermediate in the synthesis of various organic compounds, and its ability to form stable complexes with transition metals has made it useful in organic synthesis. It has also been studied for its potential to modulate the activity of enzymes, and its potential as a therapeutic agent.
Applications De Recherche Scientifique
5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid has been studied extensively in the scientific community due to its unique properties and potential applications. It has been used as a model compound to study the effects of transition metal complexes on enzyme activity, and its ability to form stable complexes with transition metals has made it useful in organic synthesis. It has also been studied for its potential to modulate the activity of enzymes, and its potential as a therapeutic agent.
Mécanisme D'action
5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid has been shown to modulate the activity of enzymes by binding to the active site of the enzyme, thus preventing the enzyme from binding to its substrate. This mechanism of action has been studied extensively, and it has been shown to be a promising target for therapeutic agents.
Biochemical and Physiological Effects
5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid has been studied for its potential to modulate the activity of enzymes, and it has been shown to be a promising target for therapeutic agents. It has also been studied for its potential to affect the biochemical and physiological processes in living organisms. For example, 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. It has also been studied for its potential to affect the metabolism of fatty acids, and it has been shown to have an inhibitory effect on the enzyme fatty acid synthase.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid in laboratory experiments has several advantages, including its relatively low cost and its ability to form stable complexes with transition metals. However, there are also some limitations to its use in laboratory experiments. For example, 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid is sensitive to light and heat, and it can be difficult to synthesize in large quantities.
Orientations Futures
Given the potential of 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid as a therapeutic agent, there are a number of potential future directions that could be explored. For example, further research could be conducted to determine the exact mechanism of action of 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid and to identify potential therapeutic targets. Additionally, research could be conducted to explore the potential of 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid to affect the biochemical and physiological processes in living organisms. Finally, further research could be conducted to explore the potential of 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid to form stable complexes with transition metals, which could have a number of potential applications.
Méthodes De Synthèse
5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid can be synthesized through a variety of methods, but the most common method is the Grignard reaction of the corresponding ketone with an alkyl halide. The reaction proceeds through a series of steps, including the formation of an organomagnesium compound, which is then reacted with a carboxylic acid to form 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid. Other methods of synthesis, such as the Williamson ether synthesis, have also been reported.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid involves the cyclization of a suitable precursor molecule containing a pyrazine ring and a carboxylic acid group. The cyclization reaction can be achieved through the use of a suitable cyclizing agent under appropriate reaction conditions.", "Starting Materials": [ "2,3-diaminopyrazine", "2-bromoacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-(bromomethyl)pyrazine-3-carboxylic acid by reacting 2-bromoacetic acid with 2,3-diaminopyrazine in the presence of sodium hydroxide in ethanol.", "Step 2: Cyclization of 2-(bromomethyl)pyrazine-3-carboxylic acid by treating it with hydrochloric acid in water to obtain 5H,6H,7H-cyclopenta[b]pyrazine-6-carboxylic acid." ] } | |
Numéro CAS |
1367948-67-1 |
Formule moléculaire |
C8H8N2O2 |
Poids moléculaire |
164.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




